Bromocresol green (sodium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

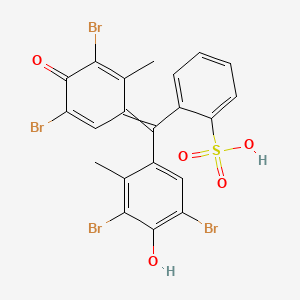

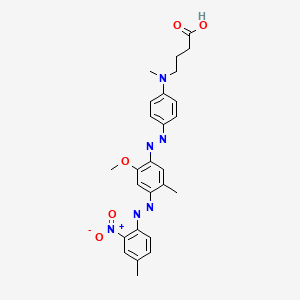

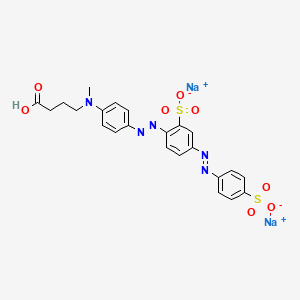

Bromocresol green (sodium salt) is a pH-sensitive triphenylmethane dye belonging to the sulfonephthalein family. It is widely used as a pH indicator in various scientific and industrial applications. The compound is known for its color change from yellow at pH 3.8 to blue at pH 5.4, making it useful in titrations, microbial growth media, and DNA agarose gel electrophoresis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromocresol green (sodium salt) is synthesized by brominating m-cresol purple in the presence of glacial acetic acid. The reaction involves the addition of bromine to m-cresol purple, resulting in the formation of bromocresol green. The product is then neutralized with sodium hydroxide to obtain the sodium salt form .

Industrial Production Methods

In industrial settings, the production of bromocresol green (sodium salt) follows a similar synthetic route but on a larger scale. The process involves the controlled addition of bromine to m-cresol purple in large reactors, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Bromocresol green (sodium salt) undergoes several types of chemical reactions, including:

Complexation: It can form complexes with various metal ions, which can be used in analytical chemistry for metal ion detection.

Common Reagents and Conditions

Ionization: The ionization reaction occurs in aqueous solutions and is influenced by the pH of the solution.

Major Products Formed

Ionization: The major products are the monoanionic and dianionic forms of bromocresol green.

Complexation: The major products are the metal-bromocresol green complexes, which exhibit distinct colors depending on the metal ion.

Scientific Research Applications

Bromocresol green (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

Bromocresol green (sodium salt) exerts its effects primarily through its ability to change color in response to pH changes. The mechanism involves the ionization of the dye in aqueous solutions, where it transitions between its monoanionic (yellow) and dianionic (blue) forms. This color change is due to the resonance stabilization of the dianionic form at higher pH levels . Additionally, bromocresol green interacts with serum albumin under acidic conditions, resulting in an increase in absorbance at 630 nm, which is used for albumin measurement .

Comparison with Similar Compounds

Similar Compounds

Bromocresol purple: Another sulfonephthalein dye used as a pH indicator, with a color change from yellow at pH 5.2 to purple at pH 6.8.

Bromophenol blue: A triphenylmethane dye used as a pH indicator, changing from yellow at pH 3.0 to blue at pH 4.6.

Cresol red: A sulfonephthalein dye used as a pH indicator, with a color change from yellow at pH 7.2 to red at pH 8.8.

Uniqueness

Bromocresol green (sodium salt) is unique due to its specific pH transition range (3.8 to 5.4) and its application in measuring serum albumin concentration, which is not a common feature among similar dyes .

Properties

CAS No. |

99613-11-3 |

|---|---|

Molecular Formula |

C21H14Br4O5S |

Molecular Weight |

698.0 g/mol |

IUPAC Name |

2-[(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid |

InChI |

InChI=1S/C21H14Br4O5S/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2/h3-8,26H,1-2H3,(H,28,29,30) |

InChI Key |

INBQSOALTMPZQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)O)Br)O)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-2-[5-(10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4-yl)pentanoylamino]propanoic acid](/img/structure/B10822942.png)

![4-Pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one](/img/structure/B10822956.png)

![2-[5-(10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4-yl)pentanoylamino]-3-(2-methoxyphenyl)propanoic acid](/img/structure/B10822968.png)

![7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-[1-(butylamino)ethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10822995.png)

![(2E)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B10822997.png)

![6-[[9-Hydroxy-4-(methoxymethyl)-1,8-dimethyl-12-propan-2-yl-16-oxatetracyclo[9.6.0.03,7.013,17]heptadeca-2,11-dien-10-yl]oxy]-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B10823013.png)

![N-(4-bromophenyl)-N-[3-(methylamino)-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B10823028.png)

![(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B10823030.png)

![4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(3S,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823037.png)